ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE
Description
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE is a synthetic small molecule featuring a quinoline scaffold fused to a piperidine ring via a 3,4-dimethylbenzenesulfonyl linker. Quinoline derivatives are widely studied for their pharmacological properties, including analgesic and antimicrobial activities .
Properties
IUPAC Name |
ethyl 1-[3-(3,4-dimethylphenyl)sulfonylquinolin-4-yl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O4S/c1-4-31-25(28)19-11-13-27(14-12-19)24-21-7-5-6-8-22(21)26-16-23(24)32(29,30)20-10-9-17(2)18(3)15-20/h5-10,15-16,19H,4,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUAISGIJRCFFPT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C=NC3=CC=CC=C32)S(=O)(=O)C4=CC(=C(C=C4)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of quinoline derivatives with piperidine and ethyl chloroformate under controlled conditions. The reaction is often catalyzed by a base such as triethylamine and carried out in an organic solvent like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, amines).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives.
Scientific Research Applications
Medicinal Chemistry and Pharmacological Applications
This compound has been evaluated for its potential as an antimalarial agent . Quinoline derivatives, including this compound, have shown promising activity against malaria parasites. The structural features of quinolines allow for interaction with the heme detoxification pathway of Plasmodium species, making them effective in inhibiting parasite growth .
Table 1: Pharmacological Activities
Synthesis and Derivative Development
The synthesis of ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate involves multi-step reactions that can be optimized for yield and purity. Variants of this compound have been synthesized to enhance pharmacological properties or reduce toxicity. For instance, modifications to the piperidine ring or the quinoline moiety may lead to improved bioavailability or selectivity towards specific biological targets .
Case Studies and Research Findings
Several studies have reported on the efficacy of this compound in preclinical models:
- A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant antimalarial activity in vitro, with IC50 values comparable to established antimalarial drugs .
- Another investigation focused on the cytotoxic effects of this compound against various cancer cell lines, revealing a dose-dependent response that indicates potential as a chemotherapeutic agent .
Table 2: Case Study Summary
Conclusion and Future Directions
This compound presents a versatile scaffold for drug development. Its applications span across antimalarial and antitubercular domains, along with promising cytotoxic properties against cancer cells. Future research should focus on optimizing synthesis methods, exploring structure-activity relationships, and conducting clinical trials to validate efficacy in humans.
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(3,4-DIMETHYLBENZENESULFONYL)QUINOLIN-4-YL]PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Substituent Effects on Molecular Weight: The target compound’s estimated molecular weight (~450 g/mol) is comparable to the 4-methoxyphenylsulfonyl analog (451.96 g/mol) , reflecting the bulky 3,4-dimethylbenzenesulfonyl group. The nitro-substituted analog (376.81 g/mol) has a lower molecular weight due to the absence of a quinoline ring.
Electron Effects: Chloro () and nitro () substituents are electron-withdrawing, which may alter reactivity or binding affinity compared to the electron-donating methyl groups in the target compound.
The sulfonyl group in all analogs may facilitate hydrogen bonding with biological targets, a critical factor in drug-receptor interactions.
Research Findings and Implications
- Synthetic Routes : Analogous compounds (e.g., ) are synthesized via Vilsmeier-Haack reactions or sulfonation protocols, implying feasible pathways for the target compound’s production .
- Structural Validation : Tools like SHELX () and validation protocols () are essential for confirming crystallographic data and ensuring structural accuracy .
- Unresolved Questions : Specific biological data (e.g., IC50 values, toxicity) for the target compound are absent in the evidence, highlighting the need for empirical studies.
Biological Activity
Ethyl 1-[3-(3,4-dimethylbenzenesulfonyl)quinolin-4-yl]piperidine-4-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant research findings.
Chemical Structure and Properties
The compound features a quinoline core , a piperidine ring , and a benzenesulfonyl group , which contribute to its biological properties. Its molecular formula is with a molecular weight of approximately 466.6 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key synthetic steps include:
- Formation of the Quinoline Core : Often achieved through Friedländer synthesis.
- Introduction of the Piperidine Ring : Accomplished via nucleophilic substitution reactions.
- Attachment of the Benzenesulfonyl Group : Typically performed through sulfonylation reactions .
The biological activity of this compound is primarily attributed to its interaction with various molecular targets:
- The quinoline core can intercalate with DNA, potentially affecting replication and transcription processes.
- The piperidine ring may interact with protein receptors, influencing signaling pathways.
- The benzenesulfonyl group enhances binding affinity and specificity for target molecules .
Antitumor Activity
Research indicates that this compound exhibits significant antitumor activity. In vitro studies have shown that compounds with similar structures can inhibit cancer cell proliferation by inducing apoptosis or cell cycle arrest .
Neuropharmacological Effects
Preliminary evaluations indicate potential neuropharmacological effects, particularly as gamma-aminobutyric acid (GABA) uptake inhibitors. Compounds structurally related to this compound have shown promising results in enhancing GABAergic transmission, which is crucial for treating anxiety and seizure disorders .
Case Studies and Research Findings
Q & A
Q. What are the common synthetic routes for this compound, and what critical parameters influence yield and purity?
The synthesis typically involves coupling a quinoline sulfonyl derivative with a piperidine carboxylate intermediate. A key step is the amide/ester bond formation using coupling agents like 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI) with 1-hydroxybenzotriazole (HOBt) in dry acetonitrile . Critical parameters include:
- Reagent stoichiometry : Excess coupling agents (1.2–1.5 equiv) improve reaction efficiency.
- Solvent choice : Anhydrous solvents (e.g., CH₃CN) minimize side reactions.
- Temperature : Reactions are conducted at 0–25°C to prevent decomposition.
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures high purity (>95%) .
Q. How is X-ray crystallography applied to determine its molecular structure, and what validation methods ensure accuracy?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key steps include:
- Data collection : High-resolution (≤1.0 Å) data using Mo/Kα radiation.
- Refinement : SHELXL iteratively refines atomic positions and thermal parameters .
- Validation : Tools like PLATON check for voids, twinning, and structural plausibility. Residual factors (R₁ < 0.05) and Hirshfeld surface analysis confirm model reliability .
Q. What analytical techniques are recommended for purity assessment, and how are method conditions optimized?
HPLC :
- Mobile phase : Methanol/sodium acetate buffer (65:35, pH 4.6) with 1-octanesulfonate as an ion-pairing agent .
- Column : C18 reverse-phase (5 µm, 250 mm × 4.6 mm).
Mass spectrometry : - ESI-MS : Identifies molecular ions (e.g., [M+H]⁺) and fragmentation patterns.
- HRMS : Confirms exact mass (deviation < 2 ppm) .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational modeling and experimental crystallographic data?
Discrepancies often arise from conformational flexibility or solvent effects. Strategies include:
Q. What strategies elucidate the structure-activity relationship (SAR) of modifications on the piperidine-quinoline scaffold?
- Functional group substitution : Replace the 3,4-dimethylbenzenesulfonyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess activity shifts .
- Bioassay correlation : Test derivatives against target proteins (e.g., kinases) and correlate IC₅₀ values with steric/electronic descriptors (e.g., LogP, polar surface area) .
Q. What challenges arise in refining high-resolution crystallographic data, and how do programs like SHELXL address them?
Challenges include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
